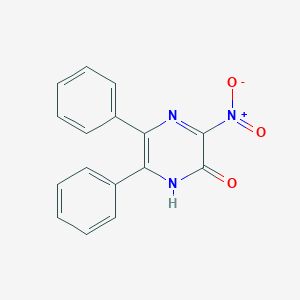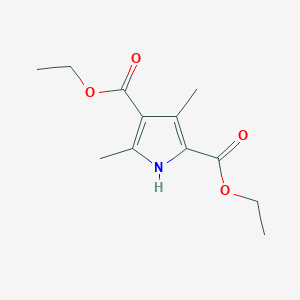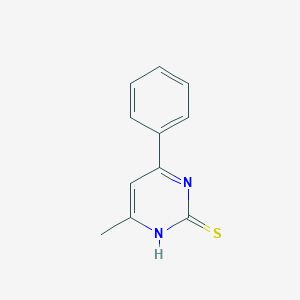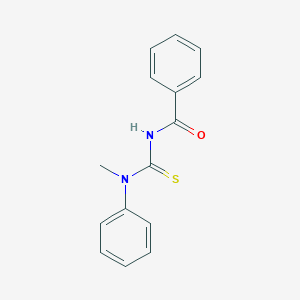
侧耳木素 A
描述
Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of some eucalypt species . It has been identified as an effective marine antifouling agent and has shown antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacilus subtilis .
Synthesis Analysis
Sideroxylonal A has been identified in the leaves and flower buds of some species of the genus Eucalyptus . The extraction and quantification of sideroxylonals, including sideroxylonal A, have been described in a study . The yield of sideroxylonals was found to be exponential with time and showed an inflection at around 4 hours of extraction .
科学研究应用
Antibacterial Activity
Sideroxylonal A has been identified as having antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This makes it a potential candidate for use in antibacterial treatments .
Antifouling Agent
It is also an effective marine antifouling agent, which can be isolated from Eucalyptus jensenii . This application is particularly relevant for marine equipment and vessels to prevent the accumulation of organisms on surfaces .
Influence on Foraging Behavior
Research has shown that sideroxylonal A influences the foraging behavior of animals like possums, who decrease their intake and feeding rate with increasing sideroxylonal concentrations .
Industrial Uses
Sideroxylonal has potential industrial uses, particularly from oil mallee eucalypts like Eucalyptus loxophleba . It could be valuable for companies involved in natural bioactive chemicals .
Interaction with Insects
The compound affects the feeding of insects such as the steelblue sawfly, Perga affinis , with most of the sideroxylonal-A ingested being stored in the insect’s diverticulum .
属性
IUPAC Name |
(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-FLFOAQQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sideroxylonal A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is sideroxylonal A and where is it found?
A1: Sideroxylonal A is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]
Q2: Why is sideroxylonal A important in the context of plant-herbivore interactions?
A2: Sideroxylonal A acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]
Q3: How does the concentration of sideroxylonal A in Eucalyptus foliage vary?
A3: Sideroxylonal A concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:
- Interspecific variation: Different Eucalyptus species naturally produce varying levels of sideroxylonal A. [, ]
- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in sideroxylonal A concentration due to genetic factors. [, , , ]
- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact sideroxylonal A production in Eucalyptus trees. [, , , ]
- Ontogenetic variation: The concentration of sideroxylonal A changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]
Q4: Are there any known ecological consequences of this variation in sideroxylonal A concentration?
A4: Yes, the variability in sideroxylonal A levels contributes to:
- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]
- Differential herbivore pressure: The spatial and temporal variation in sideroxylonal A likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]
Q5: What is the molecular formula and weight of sideroxylonal A?
A5: The molecular formula of sideroxylonal A is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize sideroxylonal A?
A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of sideroxylonal A. [, ]
Q7: What analytical methods are commonly used to quantify sideroxylonal A in Eucalyptus foliage?
A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying sideroxylonal A. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]
Q8: How stable is sideroxylonal A under different storage conditions?
A8: Sideroxylonal A is susceptible to degradation under certain conditions. Factors affecting its stability include:
- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of sideroxylonal A compared to freeze-drying. []
- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in sideroxylonal A content. []
- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of sideroxylonal A over time. []
Q9: Does sideroxylonal A possess any biological activities beyond herbivore deterrence?
A9: Research suggests that sideroxylonal A exhibits additional biological activities, including:* Antioxidant activity: Sideroxylonal A may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of sideroxylonal A to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)


![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)





![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)